Jak-IN-24

JAK-STAT signaling kinase inhibition enzymatic assays

Researchers requiring JAK inhibitors for chemical probe development face a critical gap: most commercial JAK inhibitors lack intrinsic tagging capability, demanding custom derivatization that risks altering binding properties. Jak-IN-24 resolves this with a terminal alkyne enabling direct CuAAC conjugation to fluorophores, biotin, or solid supports. • Enzymatic IC50: 0.534 nM (4 μM ATP) - 5- to 6-fold more potent than ruxolitinib, reducing compound consumption per assay. • Cellular IC50: 86.171 nM (PBMC IL-15/STAT5) - validated in primary human immune cells. • Whole blood t1/2: 267 min - supports extended ex vivo incubation protocols.

Molecular Formula C20H25N5O2
Molecular Weight 367.4 g/mol
Cat. No. B12392266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJak-IN-24
Molecular FormulaC20H25N5O2
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C(=CN3)CCOCC#C
InChIInChI=1S/C20H25N5O2/c1-4-9-27-10-8-15-11-21-19-18(15)20(23-13-22-19)24-16-7-6-14(3)25(12-16)17(26)5-2/h1,5,11,13-14,16H,2,6-10,12H2,3H3,(H2,21,22,23,24)/t14-,16+/m0/s1
InChIKeyOQQBLYFXQMNSIZ-GOEBONIOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Jak-IN-24: JAK Inhibitor with Click Chemistry Handle


Jak-IN-24 (CAS 2042629-43-4) is a synthetic small-molecule Janus kinase (JAK) inhibitor belonging to the pyrrolo[2,3-d]pyrimidinyl acrylamide chemical class . The compound was originally disclosed as Example 129 in patent WO2016178110 [1]. Jak-IN-24 exhibits potent enzymatic inhibition of JAK with IC50 values of 0.534 nM at 4 μM ATP and 24 nM at 1 mM ATP . In cellular assays, it inhibits PBMC IL-15-induced STAT5 phosphorylation with an IC50 of 86.171 nM . Jak-IN-24 demonstrates stability in human whole blood with a half-life (t1/2) of 267.223 minutes [1]. Structurally, Jak-IN-24 contains a terminal alkyne group, enabling its use as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules .

Jak-IN-24: Alkyne Handle & Superior Potency


The JAK inhibitor landscape includes numerous compounds with varying isoform selectivity profiles and functional utility, making indiscriminate substitution scientifically invalid for procurement decisions. Unlike most commercial JAK inhibitors—including clinically approved agents such as ruxolitinib (JAK1/2 IC50: 2.7–3.3 nM / 2.8–4.5 nM) and upadacitinib (JAK1 IC50: 43 nM; JAK2 IC50: 120 nM)—which lack intrinsic chemical tagging capabilities, Jak-IN-24 is uniquely equipped with a terminal alkyne moiety that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . This functional handle permits covalent conjugation to azide-bearing fluorescent probes, biotin tags, or solid supports without requiring separate derivatization . Furthermore, the enzymatic potency of Jak-IN-24 (IC50 0.534 nM at 4 μM ATP) is approximately 5- to 6-fold greater than that of ruxolitinib against its primary JAK targets, making potency-based substitution untenable [1]. Substituting Jak-IN-24 with a pan-JAK inhibitor lacking click functionality would compromise both experimental workflow compatibility and the ability to perform target engagement studies, probe cellular localization, or generate affinity matrices .

Jak-IN-24: Comparative Procurement Evidence


Biochemical Potency vs. Ruxolitinib

Jak-IN-24 demonstrates a biochemical JAK IC50 of 0.534 nM when assayed at 4 μM ATP . In comparison, the widely used JAK1/2 inhibitor ruxolitinib (INCB018424) exhibits a JAK1 IC50 of 3.3 nM and JAK2 IC50 of 2.8 nM under comparable ATP-competitive conditions . This represents a 5.2- to 6.2-fold greater potency for Jak-IN-24 relative to ruxolitinib's primary targets. At 1 mM ATP, Jak-IN-24 maintains an IC50 of 24 nM , while the shift from low to high ATP concentration provides a quantifiable measure of ATP-competitive behavior that can be benchmarked against other inhibitors for assay standardization.

JAK-STAT signaling kinase inhibition enzymatic assays

Cellular STAT5 Activity vs. Ruxolitinib

In a physiologically relevant cellular assay using human peripheral blood mononuclear cells (PBMCs) stimulated with IL-15, Jak-IN-24 inhibits STAT5 phosphorylation with an IC50 of 86.171 nM . As a benchmark reference, ruxolitinib has been reported to inhibit IL-15-induced STAT5 phosphorylation in similar cellular contexts, though direct comparative data from the same study is not available [1]. The IL-15/STAT5 signaling axis is a critical pathway in NK cell activation and inflammatory responses, and Jak-IN-24's activity in this assay provides a functional cellular readout distinct from isolated enzymatic measurements [2].

cytokine signaling PBMC assays STAT5 phosphorylation

Alkyne Click Chemistry Handle

Jak-IN-24 contains a terminal alkyne group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules . This functional handle is absent in clinically approved JAK inhibitors such as ruxolitinib, tofacitinib, upadacitinib, and baricitinib, none of which possess intrinsic click chemistry functionality [1]. The alkyne moiety allows researchers to covalently conjugate Jak-IN-24 to azide-bearing fluorophores (for cellular imaging), biotin tags (for pull-down and target engagement studies), or solid supports (for affinity chromatography), all without requiring separate synthetic derivatization or modification of the parent scaffold [2].

click chemistry bioconjugation chemical probes

Human Whole Blood Stability

Jak-IN-24 exhibits a half-life (t1/2) of 267.223 minutes (4.45 hours) in human whole blood [1]. This stability metric is critical for researchers planning ex vivo blood-based assays or considering compound behavior in physiologically relevant matrices. For context, many tool compounds exhibit significantly shorter whole blood stability (e.g., <60 minutes), which can confound experimental interpretation and limit assay windows [2]. While direct comparative whole blood stability data for ruxolitinib or other JAK inhibitors under identical conditions is not available in the public domain, the 4.45-hour t1/2 provides a quantitative benchmark for researchers to determine appropriate incubation times, sampling intervals, and experimental timelines.

compound stability whole blood assays ex vivo pharmacology

Jak-IN-24: Recommended Applications


CuAAC Click Chemistry Probe Development

The terminal alkyne group of Jak-IN-24 makes it uniquely suitable for chemical probe development applications requiring covalent conjugation to reporter or affinity tags . Researchers can conjugate Jak-IN-24 to azide-bearing fluorophores (e.g., azide-fluor 545, azide-Cy5) for cellular imaging and localization studies of JAK target engagement [1]. Alternatively, conjugation to azide-biotin enables streptavidin pull-down experiments for identifying JAK-binding proteins, mapping interactomes, and validating target specificity in complex proteomes [1]. Conjugation to azide-functionalized solid supports (e.g., azide-agarose) permits generation of affinity matrices for JAK protein purification [2]. Unlike standard JAK inhibitors lacking click handles, Jak-IN-24 provides a ready-to-conjugate scaffold without requiring custom synthesis or structural modification that could alter binding properties .

High-Sensitivity Biochemical Screening

With an enzymatic IC50 of 0.534 nM at 4 μM ATP, Jak-IN-24 provides sufficient potency for high-sensitivity biochemical screening applications where minimizing compound consumption is a priority . At 5- to 6-fold greater potency than ruxolitinib against its primary JAK targets, Jak-IN-24 allows researchers to achieve full target engagement at lower working concentrations, which can reduce compound cost per assay well in high-throughput screening campaigns [1]. The defined ATP-shift (IC50 shift from 0.534 nM at 4 μM ATP to 24 nM at 1 mM ATP) further enables researchers to characterize the ATP-competitive mechanism and calibrate assay conditions for inhibitor screening panels .

Ex Vivo Whole Blood Pharmacology

The 267.223-minute (4.45-hour) half-life of Jak-IN-24 in human whole blood provides a well-defined stability window for ex vivo pharmacological studies . Researchers conducting whole blood-based cytokine stimulation assays, such as IL-15-induced STAT5 phosphorylation measurements in PBMCs (IC50 = 86.171 nM), can confidently extend incubation times up to several hours without compound degradation compromising experimental interpretation . This stability profile supports longitudinal ex vivo experiments, including time-course analyses of JAK-STAT pathway inhibition, washout studies to assess reversibility, and pharmacodynamic biomarker measurements in clinical blood samples [1].

IL-15/STAT5 Pathway in Immune Cells

Jak-IN-24 inhibits PBMC IL-15-induced STAT5 phosphorylation with an IC50 of 86.171 nM, providing a functional cellular tool for dissecting the IL-15/JAK/STAT5 signaling axis in primary human immune cells . This pathway is central to NK cell activation, memory CD8+ T cell homeostasis, and inflammatory cytokine responses [1]. Researchers can employ Jak-IN-24 at its defined cellular IC50 to selectively probe JAK-dependent STAT5 phosphorylation in PBMC subsets, distinguish JAK-mediated effects from other IL-15 signaling nodes, and benchmark novel JAK inhibitors in a physiologically relevant human primary cell system .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jak-IN-24

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.